molecular formula C10H10O2 B1198776 1,2-Dihydronaphthalene-1,2-diol CAS No. 7234-04-0

1,2-Dihydronaphthalene-1,2-diol

Cat. No. B1198776
CAS RN: 7234-04-0
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-UHFFFAOYSA-N
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Description

1,2-Dihydronaphthalene-1,2-diol, also known as 1,2-dihydroxy-1,2-dihydronaphthalene or naphthalene-1,2-dihydrodiol, belongs to the class of organic compounds known as naphthalenes . It has a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .


Synthesis Analysis

The synthesis of 1,2-Dihydronaphthalene-1,2-diol involves a palladium-catalyzed tandem Heck/Suzuki coupling reaction . Another study mentions the successful preparation of four trans-1,2-dihydro-1,2-diols, including trans-1,2-dihydronaphthalene-1,2-diol, for use as standards in GC-MS analysis .


Molecular Structure Analysis

The molecular structure of 1,2-Dihydronaphthalene-1,2-diol consists of a naphthalene moiety, which is two fused benzene rings .


Chemical Reactions Analysis

The enzyme naphthalene 1,2-dioxygenase catalyzes the chemical reaction of naphthalene with NADH, H+, and O2 to produce (1R,2S)-1,2-dihydronaphthalene-1,2-diol and NAD+ . Another enzyme, cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase, catalyzes the reaction of cis-1,2-dihydronaphthalene-1,2-diol with NAD+ to produce naphthalene-1,2-diol, NADH, and H+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dihydronaphthalene-1,2-diol include a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .

Scientific Research Applications

  • Synthetic Chemistry Applications : 1,2-Dihydronaphthalene derivatives are significant in synthetic chemistry, particularly in catalytic asymmetric constructions. For instance, they are used in enantioselective synthesis processes using oxidative N-heterocyclic carbene catalysis (Perveen et al., 2017).

  • Kinetic Studies : The liquid-phase thermolysis of 1,2-dihydronaphthalene has been studied, providing insights into product distributions and kinetic calculations, useful in understanding its behavior under various conditions (Allen & Gavalas, 1983).

  • Bioconversion and Biotransformation : 1,2-Dihydronaphthalene is a target for bioconversion processes. For example, its derivatives have been synthesized through bioconversion by modified strains of bacteria, indicating its potential in biotechnological applications (Orsini & Pelizzoni, 1996).

  • Thermodynamic Properties : Research has been conducted to understand the thermodynamic properties of 1,2-dihydronaphthalene, such as entropies, enthalpies, and Gibbs free energies. These properties are crucial for its application in various chemical processes (Chirico & Steele, 2008).

  • Nuclear Magnetic Resonance (NMR) Studies : 1,2-Dihydronaphthalene has been studied using proton resonance spectroscopy to understand its molecular structure and behavior, which is important for its application in organic chemistry (Cook et al., 1969).

  • Dioxygenase-Catalyzed Oxidation : The compound's substrates have been used in dioxygenase-catalyzed benzylic monohydroxylation processes, leading to the formation of arene hydrates and diols. This highlights its role in enzymatic reactions (Boyd et al., 1996).

  • Photochemical Studies : The photochemistry of 1,2-dihydronaphthalene oxide has been explored to understand its reaction pathways, which is relevant for its application in materials science and photochemistry (White, Wedyck, & Lynch, 1993).

  • Bioreactor Applications : 1,2-Dihydronaphthalene has been used in microbial dihydroxylation processes in membrane bioreactors, indicating its potential in industrial biotechnology and chemical production (Bosetti et al., 1996).

Safety And Hazards

1,2-Dihydronaphthalene-1,2-diol is a combustible liquid and can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Future research directions could involve further development of the qualitative and quantitative analytical method for the determination of PAH exposures . Another potential area of research could be the oxidation of 1,2-dihydronaphthalene by toluene and naphthalene dioxygenase .

properties

IUPAC Name

1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291284
Record name 1,2-Dihydro-1,2-dihydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydronaphthalene-1,2-diol

CAS RN

7234-04-0
Record name 1,2-Dihydro-1,2-dihydroxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7234-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydroxy-1,2-dihydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydro-1,2-dihydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
L Young - Biochemical Journal, 1947 - ncbi.nlm.nih.gov
… led to the conclusion that it was 1:2-dihydronaphthalene-1:2-diol. Further work showed that this … Hitherto, 1:2-dihydronaphthalene-1:2-diol has not been shown to be a metabolite of …
Number of citations: 126 www.ncbi.nlm.nih.gov
EDS Corner, L Young - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… 1:2-Dihydronaphthalene-1:2-diol can be broken down in an … arises whether 1:2-dihydronaphthalene-1:2-diol is an … animals excreted unchanged 1:2-dihydronaphthalene-1:2-diol, free 1-…
Number of citations: 49 www.ncbi.nlm.nih.gov
JL Holtzman, JR Gillette, GWA Milne - Journal of Biological Chemistry, 1967 - Elsevier
The hydroxylation of naphthalene to 1,2-dihydro-1,2-naphthalene-diol by liver microsomes requires O 2 and NADP The diol formed in air (80% N 2 ; 20% O 2 ; 90% enriched with 18 O) …
Number of citations: 30 www.sciencedirect.com
L YOUNG - The Biochemical Journal, 1955 - europepmc.org
… 1:2-Dihydronaphthalene-1:2-diol can be broken down in an … arises whether 1:2-dihydronaphthalene-1:2-diol is an … animals excreted unchanged 1:2-dihydronaphthalene-1:2-diol, free 1-…
Number of citations: 1 europepmc.org
IC Vaaland, DM Pampanin, MO Sydnes - Chemosphere, 2020 - Elsevier
Phenols and trans-1,2-dihydro-1,2-diols are metabolites commonly formed in vivo in fish upon exposure to polycyclic aromatic hydrocarbons (PAHs). These metabolites are excreted via …
Number of citations: 5 www.sciencedirect.com
P Risch, T Pfeifer, J Segrestaa, H Fretz… - Journal of Medicinal …, 2015 - ACS Publications
Various racemic and enantioenriched (trans)-X,Y-dihydroxy-X,Y-dihydronaphthoyl analogues as well as X-hydroxy-naphthoyl analogues of CRTh2 antagonist 2-(2-(1-naphthoyl)-8-…
Number of citations: 4 pubs.acs.org
JW Cook, JD Loudon, WF Williamson - Journal of the Chemical …, 1950 - pubs.rsc.org
… The former of these is identical with the product obtained by hydrogenating the Zavo-1 : 2-dihydronaphthalene1 : 2-diol which was isolated by Young (Biochem. J., 1947, 41, 417) from …
Number of citations: 15 pubs.rsc.org
R Austin S áMcMordie - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
Biotransformation of 1,2- and 1,4-dihydronaphthalene substrates, using growing cultures of Pseudomonas putida UV4, resulted in dioxygenase-catalysed benzylic monohydroxylation, …
Number of citations: 28 pubs.rsc.org
EC Drummond, P Callaghan, RP Hopkinsz - Xenobiotica, 1972 - Taylor & Francis
1. The dehydrogenation of cis- and trans-acenaphthene-1,2-diol to ace-naphthenequinone by rat liver microsomal preparations has been established by means of chromatography and …
Number of citations: 10 www.tandfonline.com
IC Vaaland - 2018 - uis.brage.unit.no
The currently used GC-MS method for analysis of PAH metabolites in fish bile only focus on phenols; 1-naphthol, 2-naphthol, 1-hydroxyphenanthrene, and alkylated derivatives. 1- …
Number of citations: 1 uis.brage.unit.no

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